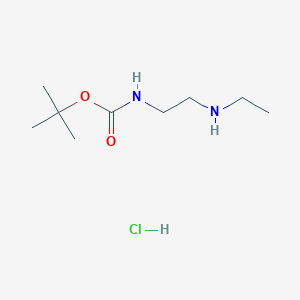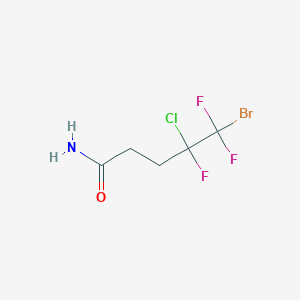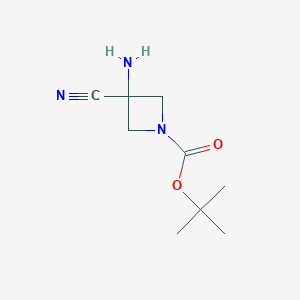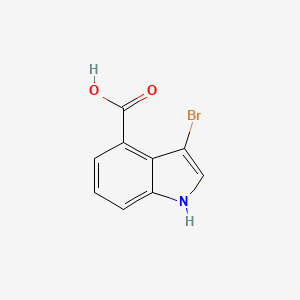
3-Bromo-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
3-Bromo-1H-indole-4-carboxylic acid is a useful research chemical used as a building block in a variety of chemical synthesis . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
Indole derivatives are prevalent moieties present in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular weight of 3-Bromo-1H-indole-4-carboxylic acid is 240.06 . The InChI code is 1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5 (8 (6)7)9 (12)13/h1-4,11H, (H,12,13) and the InChI key is ODMUJAAPJVSJQE-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The melting point of a similar compound, 1H-Indole-3-carboxylic acid, is 238-240℃ (dec.) and the boiling point is 240°C (lit.) .Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
3-Bromo-1H-indole-4-carboxylic acid is a versatile precursor in the synthesis of fluorescent diarylindoles through palladium-catalyzed direct and decarboxylative arylations, offering a pathway to highly efficient blue emitters with significant quantum yields in solid states (Miyasaka et al., 2009). This compound is also foundational in generating novel indole-2-carboxylic acids with various substituents, showcasing the broad applicability in synthesizing indole derivatives with potential biological activities (Unangst et al., 1987). Expedient routes to bromo-indole building blocks highlight the importance of 3-Bromo-1H-indole-4-carboxylic acid in preparing substrates for transition metal-mediated cross-coupling chemistry, further diversifying the toolkit for synthetic chemists (Huleatt et al., 2008).
Catalysis and Organic Synthesis
The compound plays a critical role in catalyzed reactions, such as the carboxylic acid catalyzed aza-Friedel-Crafts reactions, enabling the synthesis of 3-substituted indoles, which are precursors to biologically active compounds (Shirakawa & Kobayashi, 2006). Base-mediated carboxylation of unprotected indole derivatives with carbon dioxide further exemplifies the adaptability of 3-Bromo-1H-indole-4-carboxylic acid derivatives in synthesizing indole-3-carboxylic acids, crucial for pharmaceutical development (Yoo et al., 2012).
Antimicrobial Activity and Material Science
Research into novel 3-substituted indole derivatives derived from 3-Bromo-1H-indole-4-carboxylic acid has led to the discovery of compounds with significant antimicrobial activity, underscoring the potential of these derivatives in developing new therapeutic agents (Salman et al., 2015). Furthermore, the indole-catalyzed intermolecular bromoesterification of olefins in nonpolar media presents an environmentally friendly methodology for synthesizing bromoester products, highlighting the compound's utility in green chemistry (Shi et al., 2019).
Safety And Hazards
While specific safety data for 3-Bromo-1H-indole-4-carboxylic acid was not found, similar compounds like 1H-Indole-2-carboxylic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed or in contact with skin .
Orientations Futures
Indole-3-carboxylic acid derivatives have shown potential as herbicides . They have exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass . This expands the range of auxin chemistry for the development of new auxin mimic herbicides .
Propriétés
IUPAC Name |
3-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJAAPJVSJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700192 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-indole-4-carboxylic acid | |
CAS RN |
1186663-26-2 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



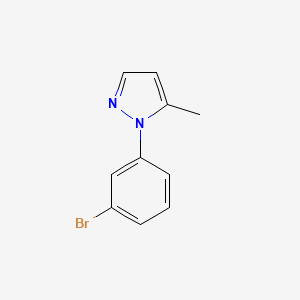
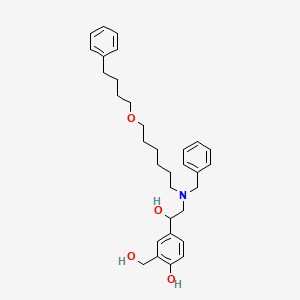
![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
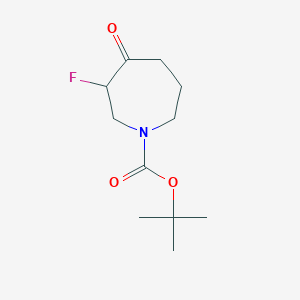
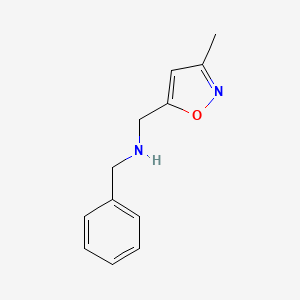
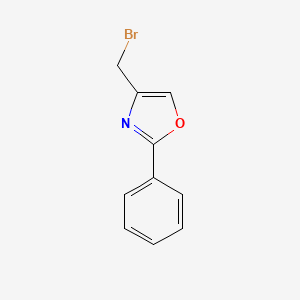
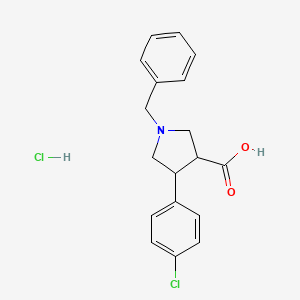
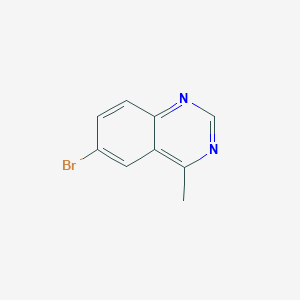
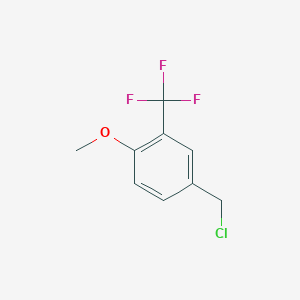
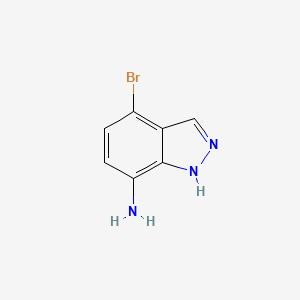
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
